N-(5-{2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-({N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a nitrophenyl group, a hydrazinecarbonyl moiety, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.
Condensation Reaction: The thiadiazole-2-thiol is then reacted with benzoyl chloride to form the corresponding benzamide derivative.
Hydrazone Formation: The benzamide derivative is further reacted with 2-nitrobenzaldehyde in the presence of a suitable catalyst to form the hydrazone compound.
Final Product Formation: The hydrazone compound undergoes cyclization to form the final product, N-[5-({N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-({N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydrazinecarbonyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted hydrazinecarbonyl derivatives.
Scientific Research Applications
N-[5-({N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-({N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Interacting with DNA: Binding to DNA and interfering with its replication and transcription processes.
Modulating Signaling Pathways: Affecting cellular signaling pathways to induce desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-({N’-[(E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide
- 2-chloro-6-fluoro-N-({N’-[(1E)-(5-methylfuran-2-yl)methylidene]hydrazinecarbonyl}methyl)benzamide
Uniqueness
N-[5-({N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is unique due to its specific structural features, such as the presence of a nitrophenyl group and a thiadiazole ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C18H14N6O4S |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-[5-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C18H14N6O4S/c25-15(21-19-11-13-8-4-5-9-14(13)24(27)28)10-16-22-23-18(29-16)20-17(26)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,21,25)(H,20,23,26)/b19-11+ |
InChI Key |
SANBZXSIADPZMP-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)NN=CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.